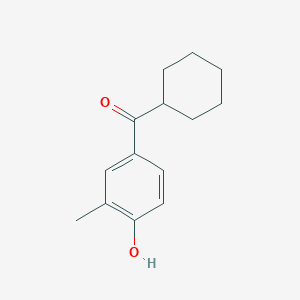
Cyclohexyl(4-hydroxy-3-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl(4-hydroxy-3-methylphenyl)methanone is an organic compound that belongs to the class of aromatic hydroxyketones It is characterized by a cyclohexyl group attached to a phenyl ring, which is further substituted with a hydroxyl group at the 4-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl(4-hydroxy-3-methylphenyl)methanone can be synthesized through several methods:
Fries Rearrangement: This method involves the rearrangement of cyclohexyl(4-hydroxy-3-methylphenyl)carboxylate in the presence of aluminum chloride at elevated temperatures.
Friedel-Crafts Acylation: Another method involves the acylation of 4-hydroxy-3-methylphenyl with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound often employs the Friedel-Crafts acylation method due to its efficiency and scalability. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(4-hydroxy-3-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to form an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Cyclohexyl(4-oxo-3-methylphenyl)methanone or cyclohexyl(4-carboxy-3-methylphenyl)methanone.
Reduction: Cyclohexyl(4-hydroxy-3-methylphenyl)methanol.
Substitution: Cyclohexyl(4-alkoxy-3-methylphenyl)methanone.
Scientific Research Applications
Cyclohexyl(4-hydroxy-3-methylphenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of UV-curable coatings and inks due to its photoinitiating properties.
Mechanism of Action
The mechanism of action of Cyclohexyl(4-hydroxy-3-methylphenyl)methanone involves its interaction with specific molecular targets and pathways:
Photoinitiation: The compound absorbs UV light and undergoes a photochemical reaction, generating free radicals that initiate polymerization reactions.
Biological Activity: The hydroxyl and carbonyl groups interact with biological molecules, potentially inhibiting enzymes or modulating signaling pathways.
Comparison with Similar Compounds
Cyclohexyl(4-hydroxy-3-methylphenyl)methanone can be compared with other similar compounds:
Cyclohexyl(2-hydroxyphenyl)methanone: Similar structure but with the hydroxyl group at the 2-position.
Cyclohexyl(4-hydroxyphenyl)methanone: Lacks the methyl group at the 3-position.
Cyclohexyl(4-hydroxy-3-methoxyphenyl)methanone: Contains a methoxy group instead of a methyl group at the 3-position.
These comparisons highlight the unique substitution pattern of this compound, which can influence its chemical reactivity and applications.
Properties
CAS No. |
18731-70-9 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
cyclohexyl-(4-hydroxy-3-methylphenyl)methanone |
InChI |
InChI=1S/C14H18O2/c1-10-9-12(7-8-13(10)15)14(16)11-5-3-2-4-6-11/h7-9,11,15H,2-6H2,1H3 |
InChI Key |
GPOIZXMGUIEIKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


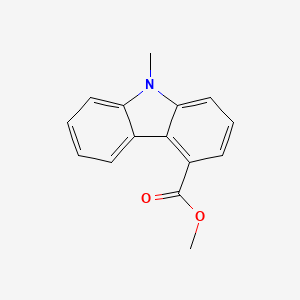
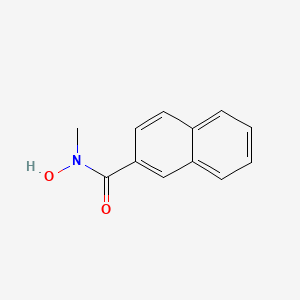
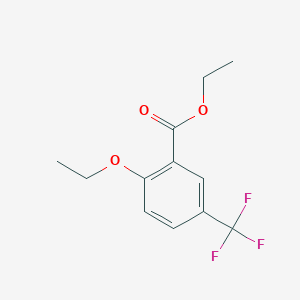
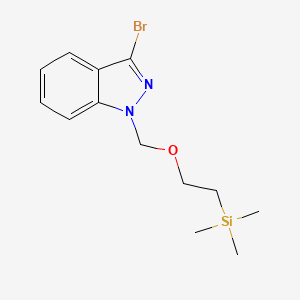
![2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13980236.png)
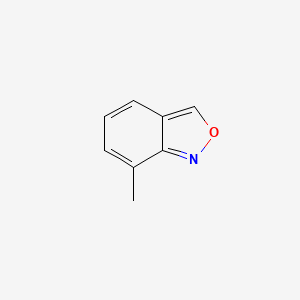
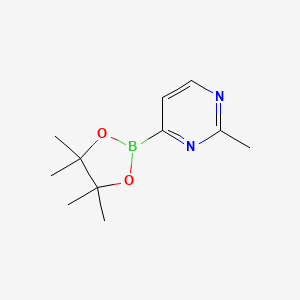
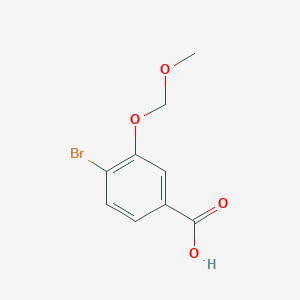
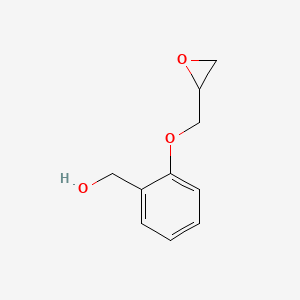

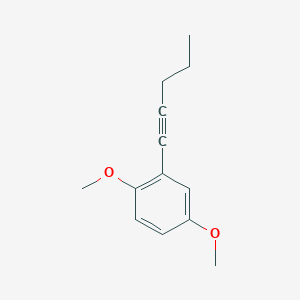

![Ethyl 2-[2-(trifluoromethyl)pyrimidin-4-yl]acetate](/img/structure/B13980277.png)
![N-methyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethanamine](/img/structure/B13980284.png)
